2-Methylheptane

Beschreibung

belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in saliva. Outside of the human body, can be found in black elderberry. This makes a potential biomarker for the consumption of this food product. is a potentially toxic compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-5-6-7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSWJIKNEAIKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060460 | |

| Record name | 2-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 2-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

4.4 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.698 | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.7 [mmHg], Vapor pressure, kPa at 38 °C: 5.3 | |

| Record name | 2-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

592-27-8, 26635-64-3, 28777-67-5 | |

| Record name | 2-Methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028777675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6SU8CCVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-109 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylheptane: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-methylheptane, a branched-chain alkane. The document details the core methodologies, including the Corey-House synthesis, Grignard reagent-based routes, and the Wurtz reaction. Each pathway is analyzed for its efficiency, substrate scope, and mechanistic underpinnings. Furthermore, industrial-scale production methods involving catalytic reforming and isomerization are discussed. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic strategies for obtaining this compound and analogous branched alkanes, facilitating informed decisions in experimental design and process development. Quantitative data is summarized in comparative tables, and detailed experimental protocols for key laboratory-scale syntheses are provided.

Introduction

This compound is a saturated, branched-chain hydrocarbon with the chemical formula C8H18. As an isomer of octane, it finds applications as a reference compound in fuel testing and as a component in gasoline to increase its octane rating. In the context of pharmaceutical research and development, branched alkanes like this compound can serve as non-polar side chains or backbones in the synthesis of complex organic molecules. The strategic introduction of such groups can significantly influence the lipophilicity, metabolic stability, and overall pharmacological profile of a drug candidate. Consequently, a robust understanding of the synthetic methodologies available for the preparation of this compound is of considerable value.

This guide will delve into the most pertinent laboratory-scale synthesis pathways, focusing on their mechanisms, advantages, and limitations. Additionally, a brief overview of industrial production methods is included to provide a complete picture of this compound synthesis.

Laboratory-Scale Synthesis Pathways

For the laboratory-scale synthesis of this compound, several classical and modern organic reactions can be employed. The choice of method often depends on the desired yield, purity, and the availability of starting materials.

Corey-House Synthesis

The Corey-House synthesis is widely regarded as one of the most versatile and efficient methods for the synthesis of unsymmetrical alkanes, such as this compound, with high yields.[1][2][3][4][5] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Mechanism

The synthesis proceeds in two main steps:

-

Formation of the Gilman Reagent: An alkyl halide is first converted to an organolithium reagent by reaction with lithium metal in an anhydrous ether solvent. Subsequently, the organolithium compound is treated with a copper(I) halide (typically CuI) to form the lithium dialkylcuprate.[2][3][5]

-

Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide. The reaction is believed to proceed via an SN2-like mechanism, where one of the alkyl groups from the cuprate displaces the halide from the second alkyl halide, forming the new carbon-carbon bond.[6]

For the synthesis of this compound, two primary combinations of reactants are possible:

-

Route A: Reaction of lithium di(n-pentyl)cuprate with 2-bromopropane.

-

Route B: Reaction of lithium di(isopropyl)cuprate with 1-bromopentane.

To achieve a higher yield, it is generally preferable to use a primary alkyl halide in the coupling step.[3] Therefore, Route B is the more favorable pathway.

Caption: Two-step synthesis of this compound via a Grignard reagent.

Experimental Protocol (Generalized for Wolff-Kishner Reduction of a Ketone Precursor)

Materials:

-

A suitable methyl heptanone (e.g., 6-methyl-2-heptanone)

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the methyl heptanone, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for a period to form the hydrazone intermediate.

-

After cooling, add potassium hydroxide pellets to the mixture.

-

Heat the mixture to a higher temperature (typically around 180-200 °C) to effect the reduction, allowing water and excess hydrazine to distill off. Nitrogen gas will be evolved during this step.

-

After the reaction is complete (cessation of gas evolution), cool the mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., ether or pentane).

-

Wash the organic layer with dilute acid and then water.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent and purify the this compound by distillation.

2.2.2. Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

While direct coupling is often low-yielding, the use of certain catalysts can improve the efficiency of the reaction between a Grignard reagent and an alkyl halide. [7][8][9]Catalysts based on iron, copper, or palladium have been shown to facilitate this transformation.

Quantitative Data for Grignard-Based Routes

| Synthesis Route | Reactants | Typical Yield | Notes |

| Grignard Addition + Reduction | n-Pentylmagnesium bromide + Acetone, followed by Wolff-Kishner or Clemmensen reduction | Moderate to High | Two-step process. The choice of reduction method depends on the functional group tolerance of the substrate. |

| Catalyzed Cross-Coupling | n-Pentylmagnesium bromide + 2-Bromopropane | Variable (depends on catalyst) | Can be a more direct route than the two-step process, but catalyst selection and optimization are crucial. |

Wurtz Reaction

The Wurtz reaction is a classical method for the formation of alkanes by the reductive coupling of two alkyl halides in the presence of sodium metal.

Mechanism

The mechanism of the Wurtz reaction is thought to involve either the formation of an organosodium intermediate followed by nucleophilic attack, or the generation of free radicals that then dimerize.

For the synthesis of an unsymmetrical alkane like this compound (from, for example, 1-bromopentane and 2-bromopropane), the Wurtz reaction is generally not a practical laboratory method. This is because it results in a mixture of three products: n-decane (from the coupling of two pentyl groups), 2,3-dimethylbutane (from the coupling of two isopropyl groups), and the desired this compound. The separation of these alkanes, which often have similar boiling points, is challenging.

Wurtz Reaction Product Mixture

Caption: Products from the Wurtz reaction of mixed alkyl halides.

Quantitative Data

| Synthesis Route | Reactants | Typical Yield of this compound | Notes |

| Wurtz Reaction | 1-Bromopentane + 2-Bromopropane | Low | Produces a mixture of alkanes that are difficult to separate. |

Industrial Production Methods

On an industrial scale, this compound is typically produced as a component of high-octane gasoline through processes such as catalytic reforming and isomerization.

Catalytic Reforming

Catalytic reforming is a chemical process used to convert petroleum refinery naphthas, which have low octane ratings, into high-octane liquid products called reformates. This process involves a series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, which convert linear alkanes and cycloalkanes into branched alkanes and aromatic hydrocarbons. This compound can be one of the many branched alkanes formed during this process.

Isomerization

Isomerization processes are specifically designed to convert straight-chain alkanes into their branched-chain isomers. For example, n-octane can be isomerized over a suitable catalyst (often a platinum-containing catalyst on a solid acid support) to produce a mixture of branched C8 alkanes, including this compound.

Conclusion

For the laboratory synthesis of this compound, the Corey-House synthesis stands out as the most efficient and high-yielding method, particularly when a primary alkyl halide is used in the coupling step. Grignard reagent-based methods, especially the two-step process involving addition to a carbonyl compound followed by reduction, offer a viable alternative. The Wurtz reaction, due to its lack of selectivity in the synthesis of unsymmetrical alkanes, is of limited practical use for preparing pure this compound. Industrial production relies on large-scale processes like catalytic reforming and isomerization, which are not typically feasible in a laboratory setting. The choice of synthetic route in a research or drug development context will ultimately be guided by factors such as the required scale, purity, and the availability of starting materials and reagents.

References

- 1. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. quora.com [quora.com]

- 7. Alkane synthesis by C-C coupling [organic-chemistry.org]

- 8. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GT Digital Repository [repository.gatech.edu]

An In-depth Technical Guide to the Physical Constants of 2-Methylheptane

This guide provides a detailed overview of the key physical constants of 2-Methylheptane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document outlines the established values for these properties and describes the standardized experimental methodologies used for their determination.

Quantitative Data Summary

The physical properties of this compound are crucial for its handling, application, and purification. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Constant | Value | Conditions |

| Boiling Point | 116 - 118.4 °C | At standard atmospheric pressure (760 mmHg)[1][2][3][4][5] |

| Density | 0.698 g/mL | At 25 °C[1][4][5][6] |

Experimental Protocols

The accurate determination of physical constants is paramount in chemical research and industry. The following sections detail the standard methodologies for measuring the boiling point and density of volatile organic liquids like this compound.

Determination of Boiling Point (ASTM D1078)

The boiling point of this compound is determined using the standard test method for the distillation range of volatile organic liquids, as outlined in ASTM D1078.[2][5] This method is applicable to liquids such as hydrocarbons that are chemically stable during the distillation process and have a boiling range between 30 and 350 °C.[2][4]

Principle: This method measures the temperature range over which a liquid boils as it is distilled under controlled conditions. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] For a pure compound like this compound, this should occur over a very narrow temperature range.

Methodology:

-

Apparatus Setup: A specified volume of the this compound sample is placed in a distillation flask. The flask is connected to a condenser, and a calibrated thermometer is positioned so that its bulb is just below the vapor outlet to the condenser.

-

Heating: The flask is heated at a controlled rate.

-

Data Collection: The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The heating is continued, and the temperature is monitored as the distillation proceeds. The temperature at which the last of the liquid evaporates from the bottom of the flask is also recorded. For a pure substance, the boiling point is typically reported as the constant temperature observed during the majority of the distillation.

-

Pressure Correction: Since boiling point is dependent on atmospheric pressure, the observed boiling point is corrected to the standard pressure of 760 mmHg.

Determination of Density (ASTM D4052)

The density of this compound is determined using the standard test method ASTM D4052, which covers the determination of density, relative density, and API gravity of liquids by a digital density meter.[1][3][6] This method is widely used for petroleum products and other liquid hydrocarbons.[3]

Principle: This technique utilizes an oscillating U-tube. A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency.[3][6] The frequency of oscillation is dependent on the mass of the tube and its contents. By measuring the change in oscillation frequency when the tube is filled with the sample compared to when it is filled with a reference substance (usually air and water), the density of the sample can be accurately calculated.[6]

Methodology:

-

Calibration: The digital density meter is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Injection: A small volume (approximately 1-2 mL) of the this compound sample is injected into the oscillating U-tube, ensuring that no air bubbles are present in the sample cell.[6]

-

Temperature Control: The temperature of the sample cell is precisely controlled to the desired measurement temperature (e.g., 25 °C), as density is temperature-dependent.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and, based on the calibration data, calculates and displays the density of the sample.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the physical constants of this compound.

Caption: Workflow for Boiling Point Determination of this compound.

Caption: Workflow for Density Determination of this compound.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

A Technical Guide to the Solubility of 2-Methylheptane in Organic Solvents

An Important Clarification for the Intended Audience: This technical guide focuses on the physicochemical properties of 2-methylheptane, a simple branched-chain alkane. For professionals in drug development, it is crucial to note that this compound is not a pharmacologically active agent and is not involved in biological signaling pathways. The request for a "signaling pathway" diagram is not applicable to this compound. Therefore, this document provides a scientifically relevant visualization of a standard experimental workflow for determining solubility, which is a fundamental aspect of chemical and pharmaceutical research.

Introduction to this compound and its Solubility

This compound (C₈H₁₈) is a colorless, flammable liquid and an isomer of octane.[1] As a nonpolar alkane, its solubility is governed by the principle of "like dissolves like." This means it is readily soluble in nonpolar organic solvents through van der Waals forces but is insoluble in polar solvents like water.[2][3] Understanding its solubility is critical in various applications, from its use as a solvent to its presence as a component in commercial heptane products.[3]

Quantitative Solubility Data

This compound is generally considered miscible with many common organic solvents, particularly other hydrocarbons and ethers. The following table summarizes its solubility in various solvents. Given that alkanes are typically miscible with other nonpolar solvents, quantitative data often focuses on its very low solubility in polar solvents like water.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Reference |

| Water | H₂O | Very High | Insoluble | [2][4] |

| Methanol | CH₃OH | High | Soluble in alcohol | [2] |

| Ethanol | C₂H₅OH | High | Soluble in alcohol | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble | [3] |

| Hexane | C₆H₁₄ | Very Low | Miscible | [5] |

| Toluene | C₇H₈ | Very Low | Miscible | [5] |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble in alcohol" is a qualitative description indicating good solubility.[2]

Experimental Protocol for Solubility Determination

The determination of liquid-liquid solubility is crucial for characterizing a compound. The Static Analytical Method , often referred to as the shake-flask method, is a classical and reliable approach to determine the equilibrium solubility of a substance.[6][7]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature and pressure.

Materials and Apparatus:

-

This compound (high purity, >99%)

-

Solvent of interest (high purity)

-

Thermostatically controlled water bath or incubator with agitation (shaker)

-

Calibrated thermometer

-

Glass vials with airtight caps (e.g., screw caps with PTFE septa)

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge

-

Analytical instrument for composition analysis (e.g., Gas Chromatography, GC)

Methodology:

-

Preparation of Mixtures: A series of vials are prepared. In each vial, known masses of this compound and the solvent are added. To ensure equilibrium is reached from both directions (undersaturation and supersaturation), it is advisable to prepare samples where the composition is varied.[6] An excess of one component is added to ensure that two phases are present at equilibrium.

-

Equilibration: The sealed vials are placed in a thermostatic bath set to the desired temperature.[7] The temperature should be controlled precisely, as solubility is temperature-dependent.[8] The vials are agitated for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.[9] The system is considered at equilibrium when the composition of the phases no longer changes over time.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed within the thermostat for several hours to allow for complete separation of the two liquid layers. To expedite this process, the vials can be centrifuged at the controlled temperature.[10]

-

Sampling: A sample is carefully withdrawn from each of the two distinct liquid phases using a syringe. Great care must be taken to avoid any cross-contamination between the layers or disturbing the equilibrium.

-

Composition Analysis: The composition of each phase is determined using a suitable analytical technique. For volatile organic compounds like this compound and many organic solvents, Gas Chromatography (GC) is a highly effective method.[11] A calibration curve is first generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported as the mass fraction, mole fraction, or concentration (e.g., g/L) of this compound in the solvent-rich phase at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Static Analytical Method for determining solubility.

References

- 1. Heptane, 2-methyl- [webbook.nist.gov]

- 2. This compound CAS#: 592-27-8 [m.chemicalbook.com]

- 3. 2-Methylhexane - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H18 | CID 11594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. nanopartikel.info [nanopartikel.info]

- 11. solubility experimental methods.pptx [slideshare.net]

Thermochemical Properties of 2-Methylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for 2-methylheptane. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a visualization of the data determination workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound at standard conditions (298.15 K and 1 bar).

| Property | Value | Units |

| Molecular Formula | C₈H₁₈ | - |

| Molecular Weight | 114.23 | g/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 356.39 | J K⁻¹ mol⁻¹ |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -256.5 to -253.9 | kJ mol⁻¹ |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -5466.7 to -5464.3 | kJ mol⁻¹ |

| Heat Capacity (Cₚ) | 252.00 | J K⁻¹ mol⁻¹ |

Table 1: Key Thermochemical Properties of this compound. [1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. The primary methodologies employed are low-temperature adiabatic calorimetry for heat capacity and entropy, and combustion calorimetry for the enthalpy of formation.

Low-Temperature Adiabatic Calorimetry (for Heat Capacity and Entropy)

The experimental measurements for the low-temperature thermal properties of this compound were conducted using an adiabatic calorimeter.[2] This method is fundamental for determining the heat capacity and, subsequently, the entropy of a substance.

Apparatus:

-

An adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

-

A platinum resistance thermometer for precise temperature measurements.

-

A heater of known resistance to introduce energy into the sample.

-

A system for measuring the electrical energy supplied to the heater.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is required. The sample is typically dried and degassed before being introduced into the calorimeter vessel. For this compound, a sample of 99.969 moles per cent purity has been used.[2]

-

Calorimeter Loading: A known mass of the this compound sample is transferred into the calorimeter. The calorimeter is then filled with a low-pressure helium atmosphere to facilitate thermal equilibrium.

-

Cooling: The calorimeter is cooled to a low starting temperature, typically near the triple point of nitrogen or hydrogen.

-

Heat Capacity Measurement:

-

The initial temperature of the sample is allowed to equilibrate and is precisely measured.

-

A known quantity of electrical energy is supplied to the heater within the calorimeter for a specific duration.

-

The final equilibrium temperature of the sample is measured.

-

The heat capacity (Cₚ) is calculated using the following equation: Cₚ = Q / ΔT where Q is the heat added and ΔT is the change in temperature.

-

This process is repeated in small temperature increments over the desired temperature range (e.g., from 12 K to 360 K for this compound).[2]

-

-

Entropy Calculation: The standard molar entropy (S⦵) at a given temperature is determined by integrating the heat capacity data from 0 K to that temperature, accounting for any phase transitions (e.g., melting). The third law of thermodynamics is the basis for this calculation, assuming the entropy at 0 K for a perfect crystal is zero.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of this compound is determined indirectly through the measurement of its standard enthalpy of combustion using a bomb calorimeter.

Apparatus:

-

A high-pressure "bomb" vessel, typically made of stainless steel.

-

A surrounding water jacket (calorimeter) with a precise thermometer.

-

An ignition system to initiate the combustion.

-

A system for supplying a known pressure of pure oxygen.

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible inside the bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 30 atm).

-

Calorimeter Setup: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited electrically. The combustion of the hydrocarbon releases a significant amount of heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final, maximum temperature of the water is carefully recorded.

-

Calculation of Enthalpy of Combustion:

-

The heat released by the combustion (q_reaction) is calculated from the temperature change of the calorimeter and its known heat capacity (determined through calibration, often with a standard like benzoic acid).

-

The standard enthalpy of combustion (ΔcH⦵) is then calculated on a molar basis.

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH⦵) of this compound is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O). The balanced chemical equation for the combustion of this compound is: C₈H₁₈(l) + 12.5 O₂(g) → 8 CO₂(g) + 9 H₂O(l)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of this compound.

Figure 1: Workflow for determining thermochemical properties of this compound.

References

An In-depth Technical Guide to the Structural Isomers of Octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 18 structural isomers of octane (C₈H₁₈), detailing their unique structural characteristics and physical properties. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmacology where a thorough understanding of isomeric structures is crucial.

Introduction to Octane and its Isomerism

Octane, a saturated hydrocarbon of the alkane series, is a colorless liquid at standard temperature and pressure.[1] Its molecular formula, C₈H₁₈, allows for a significant degree of structural diversity, resulting in 18 distinct constitutional isomers.[1][2][3][4][5][6][7] These isomers share the same molecular weight but differ in the arrangement of their carbon atoms, leading to variations in their physical and chemical properties. This structural variance is primarily categorized by the degree of branching in the carbon chain.

The structural differences between isomers, particularly the extent of branching, have a profound impact on their intermolecular forces, specifically the van der Waals dispersion forces.[5][8][9] As branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular contact. This weakening of intermolecular forces directly influences physical properties such as the boiling point.[5][8][9]

Tabulated Data of Octane Isomers

The following table summarizes the key structural and physical data for the 18 structural isomers of octane.

| No. | IUPAC Name | Condensed Structural Formula | Boiling Point (°C) |

| 1 | n-Octane | CH₃(CH₂)₆CH₃ | 125.7 |

| 2 | 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 117.6 |

| 3 | 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 118.9 |

| 4 | 4-Methylheptane | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 117.7 |

| 5 | 3-Ethylhexane | CH₃CH₂CH(C₂H₅)(CH₂)₂CH₃ | 118.6 |

| 6 | 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 106.8 |

| 7 | 2,3-Dimethylhexane | (CH₃)₂CHCH(CH₃)(CH₂)₂CH₃ | 115.6 |

| 8 | 2,4-Dimethylhexane | (CH₃)₂CHCH₂CH(CH₃)CH₂CH₃ | 109.4 |

| 9 | 2,5-Dimethylhexane | (CH₃)₂CH(CH₂)₂CH(CH₃)₂ | 109.1 |

| 10 | 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂CH₂CH₂CH₃ | 112.0 |

| 11 | 3,4-Dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 117.7 |

| 12 | 3-Ethyl-2-methylpentane | (CH₃)₂CHCH(C₂H₅)CH₂CH₃ | 115.6 |

| 13 | 3-Ethyl-3-methylpentane | CH₃CH₂C(CH₃)(C₂H₅)CH₂CH₃ | 118.2 |

| 14 | 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 110.1 |

| 15 | 2,2,4-Trimethylpentane (Isooctane) | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 |

| 16 | 2,3,3-Trimethylpentane | (CH₃)₂CHC(CH₃)₂CH₂CH₃ | 114.8 |

| 17 | 2,3,4-Trimethylpentane | (CH₃)₂CHCH(CH₃)CH(CH₃)₂ | 113.5 |

| 18 | 2,2,3,3-Tetramethylbutane | (CH₃)₃CC(CH₃)₃ | 106.5 |

Experimental Protocol: Determination of Boiling Point

The boiling points of the octane isomers can be accurately determined using the capillary method, also known as the Thiele tube method. This technique is particularly suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 150 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the octane isomer sample.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is immersed in the heating oil. The rubber band should be above the oil level to prevent it from dissolving.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.

-

Barometric Pressure: Record the ambient barometric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualization of Isomeric Classification

The following diagrams illustrate the classification of octane isomers based on their carbon chain structure.

Caption: Hierarchical classification of octane isomers.

Caption: Relational network of octane isomers.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. List all 18 structural (constitutional) isomers of octane (C_8H_{18}) alo.. [askfilo.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. a. There are 18 isomeric alkanes of molecular formula C8H18. Draw... | Study Prep in Pearson+ [pearson.com]

- 6. drwainwright.weebly.com [drwainwright.weebly.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Methylheptane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylheptane (C₈H₁₈), a branched alkane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

This compound is a saturated hydrocarbon with the following structure:

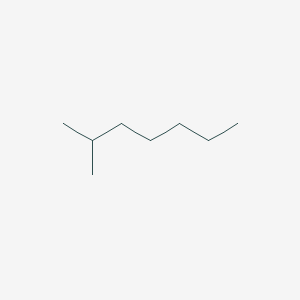

The IUPAC name for this compound is this compound.[1] Its molecular formula is C₈H₁₈, and it has a molecular weight of approximately 114.23 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule and their connectivity. Protons in alkanes typically resonate in the highly shielded upfield region of the spectrum (approximately 0.7-1.5 ppm).[4]

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a small amount of the sample in a deuterated solvent, such as deuteriochloroform (CDCl₃), which is NMR-inactive.[5] Tetramethylsilane (TMS) is usually added as an internal standard and defines the 0 ppm chemical shift.[6] The spectrum is recorded on an NMR spectrometer, for instance, at a frequency of 90 MHz or 400 MHz.[1][5] The resulting spectrum shows signals whose chemical shifts, integration, and splitting patterns are analyzed to elucidate the structure.

Data Summary: The ¹H NMR spectrum of this compound shows several distinct signals corresponding to the non-equivalent protons in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C1) | ~0.87 | Triplet | 3H |

| -CH₃ (on C2) | ~0.89 | Doublet | 6H |

| -CH₂- (C3-C6) | ~1.24 | Multiplet | 8H |

| -CH- (C2) | ~1.45 | Multiplet | 1H |

Note: Data is compiled from publicly available spectral databases.[1] Precise chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Due to the symmetry of this compound, some carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbons.[7]

Experimental Protocol: The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like CDCl₃.[8] Spectra are typically acquired on a spectrometer operating at a frequency such as 25.16 MHz or 100 MHz.[1][5] Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp peak.[9]

Data Summary: The ¹³C NMR spectrum of this compound is expected to show 6 distinct signals for its 8 carbon atoms, as the two methyl groups attached to C2 are equivalent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 14.15 |

| C7, C8 (Methyls on C2) | 22.70 |

| C6 | 22.84 |

| C4 | 27.23 |

| C2 | 28.09 |

| C5 | 32.30 |

| C3 | 39.17 |

Note: Data sourced from the PubChem database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: For a liquid sample like this compound, an IR spectrum can be obtained neat (without a solvent) by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1][11] The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, passes an IR beam through the sample and records the frequencies at which absorption occurs.[10]

Data Summary: As an alkane, the IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.[12]

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| -CH₂- Bend (Scissoring) | ~1465 | Medium |

| -CH₃ Bend (Asymmetrical & Symmetrical) | ~1450 and ~1375 | Medium |

Note: These are characteristic ranges for alkanes. The spectrum lacks signals for other functional groups like C=O, O-H, or C=C.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pattern of a compound.[14]

Experimental Protocol: In Electron Ionization (EI) Mass Spectrometry, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[15] This process knocks an electron off the molecule to form a molecular ion (M⁺•). The excess energy causes the molecular ion to fragment into smaller, charged ions and neutral radicals. These ions are then separated by their m/z ratio and detected.[14][15]

Data Summary: The mass spectrum of this compound shows a molecular ion peak (M⁺•) at m/z = 114, corresponding to its molecular weight.[1][16] The fragmentation pattern is characteristic of branched alkanes, with cleavage often occurring at the branch point.[17][18]

| m/z Value | Relative Intensity (%) | Possible Fragment Ion |

| 114 | Low | [C₈H₁₈]⁺• (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ (Loss of a methyl group) |

| 71 | Moderate | [M - C₃H₇]⁺ (Loss of a propyl group) |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation or other C₄ fragments) |

| 43 | High | [C₃H₇]⁺ (Isopropyl or propyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |

Note: Data compiled from NIST and PubChem databases.[1][3] The base peak at m/z = 57 is a common feature in the mass spectra of branched alkanes.[19]

Spectroscopic Workflow Visualization

The following diagram illustrates the logical relationship between the analytical techniques and the structural information they provide for this compound.

Caption: Workflow of spectroscopic techniques for this compound analysis.

References

- 1. This compound | C8H18 | CID 11594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SpectraBase [spectrabase.com]

- 3. Heptane, 2-methyl- [webbook.nist.gov]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. quora.com [quora.com]

- 16. This compound(592-27-8) MS [m.chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

The Architecture of an Idea: A Technical History of Branched-Chain Alkanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of branched-chain alkanes, foundational to modern organic chemistry and petrochemical technology, emerged not from a single breakthrough but from a century-long intellectual journey. This guide traces the history of their discovery, from the philosophical overthrow of vitalism to the elucidation of structural isomerism and the development of synthetic methodologies. We will examine the pivotal experiments that first differentiated these isomers, the evolution of analytical techniques for their characterization, and the industrial imperative—driven by the internal combustion engine—that elevated their status from laboratory curiosities to global commodities. This document provides detailed experimental protocols for key historical and modern techniques, quantitative data on the physical properties of C4-C8 isomers, and logical diagrams illustrating the conceptual and methodological evolution in the study of these deceptively simple molecules.

The Dawn of Organic Chemistry: Overturning Vitalism

In the early 19th century, the field of chemistry was conceptually divided. Compounds derived from non-living sources ("inorganic") were believed to follow predictable laws, while those from living organisms ("organic") were thought to be imbued with a "vital force," precluding their synthesis from inanimate matter. This doctrine, known as vitalism, was first seriously challenged in 1828 by the German chemist Friedrich Wöhler. While attempting to synthesize ammonium cyanate from inorganic precursors (silver cyanate and ammonium chloride), Wöhler accidentally produced crystals of urea, a well-known organic compound found in urine.[1][2][3] This synthesis demonstrated that an organic compound could be made in the laboratory without a biological "life force," effectively marking the beginning of modern synthetic organic chemistry.[4][5]

The Theory of Chemical Structure

Wöhler's synthesis, while groundbreaking, created new questions. The fact that inorganic ammonium cyanate and organic urea could possess the same chemical formula (CH₄N₂O) yet have vastly different properties was a puzzle.[3] This phenomenon, termed "isomerism" by Jöns Jacob Berzelius, could not be explained without a deeper understanding of molecular architecture.

The necessary theoretical framework emerged around 1858, primarily through the independent work of August Kekulé, Archibald Scott Couper, and later expanded by Aleksandr Butlerov.[6][7] They proposed the foundational principles of structural theory:

-

Tetravalency of Carbon: Carbon atoms are tetravalent, meaning they typically form four chemical bonds.[6]

-

Catenation of Carbon: Carbon atoms have the unique ability to link to one another, forming extended chains and rings.[6][7]

This theory established that the identity of a molecule was defined not just by the number and type of its atoms, but by the specific order of their connectivity—its "chemical structure."[8] This framework predicted the existence of isomers for many compounds, including the simple hydrocarbons known as alkanes.

The Discovery of Branched-Chain Alkanes

The first experimental confirmations of alkane isomerism followed shortly after the proposal of structural theory.

-

Butane (C₄H₁₀): In 1864, the English chemist Edmund Ronalds, while studying crude petroleum, discovered a new hydrocarbon gas.[9] This compound, which we now call n-butane, had the formula C₄H₁₀. The structural theory predicted a second possible arrangement for these atoms: a three-carbon chain with a one-carbon branch. This isomer, isobutane (or 2-methylpropane), was soon identified, confirming the existence of branched-chain alkanes.[10][11]

-

Pentane (C₅H₁₂): Around 1865, the American chemist Cyrus Warren, through meticulous fractional distillation of Pennsylvanian light crude oil, succeeded in separating the isomers of pentane.[12] He identified the straight-chain n-pentane and the branched isopentane (2-methylbutane), noting their distinct boiling points.[12][13] The third possible isomer, neopentane (2,2-dimethylpropane), was discovered later.

These early discoveries were crucial as they demonstrated that branching was a real structural feature and that it conferred different physical properties, such as boiling point, upon molecules with the same atomic composition.

Early Synthetic Approaches to Alkane Construction

The ability to construct alkanes in the laboratory was a critical step in verifying structures and exploring their properties. Two early methods are of historical significance.

Frankland Reaction (1849)

Working with alkyl iodides and zinc, Edward Frankland inadvertently performed the first synthesis of a simple alkane.[6][14][15] In an attempt to isolate the ethyl radical, he reacted ethyl iodide with zinc, producing a gaseous hydrocarbon he later identified as butane. The reaction proceeds via an organozinc intermediate.

General Reaction: 2 R-X + Zn → R-R + ZnX₂ (where R is an alkyl group and X is a halogen)

Although he did not initially recognize the product's structure, Frankland's work predated the Wurtz reaction and was a key step in the development of organometallic chemistry and C-C bond formation.[10]

Wurtz Reaction (1855)

Discovered by Charles-Adolphe Wurtz, this reaction involves the treatment of two alkyl halides with sodium metal to form a new, longer alkane.[2][4][6] The reaction is generally thought to proceed through either a free radical or an organosodium intermediate, which then displaces the halide on a second molecule in an Sₙ2-like step.[16][17]

General Reaction: 2 R-X + 2 Na → R-R + 2 NaX

The Wurtz reaction is most effective for producing symmetrical alkanes from a single type of alkyl halide.[16] When two different alkyl halides are used, a mixture of products (R-R, R'-R', and R-R') is formed, which is difficult to separate.[17] This limitation, along with side reactions, makes it unsuitable for the clean synthesis of most unsymmetrical or highly branched alkanes, yet it represented one of the first viable methods for purposefully constructing a carbon-carbon single bond.

The Industrial Revolution in a Molecule: Branching and the Octane Number

For decades, branched-chain alkanes remained largely academic. This changed with the proliferation of the spark-ignition internal combustion engine. It was discovered that certain fuels caused a damaging "knocking" sound under load, a phenomenon of premature, uncontrolled combustion.[1]

In the 1920s, Graham Edgar systematically investigated this problem. He found that straight-chain alkanes, like n-heptane, knocked severely, while highly branched isomers were highly resistant to knocking.[3] This led to the development of the octane rating scale , a standard measure of a fuel's anti-knock performance.[2][4][16]

The scale was defined by two reference fuels:

-

n-Heptane: A poor fuel prone to knocking, assigned an octane rating of 0 .[3][18][19][20]

-

2,2,4-Trimethylpentane (an isomer of octane): A highly knock-resistant fuel, given the name "isooctane" and assigned an octane rating of 100 .[1][3][21]

The octane number of any gasoline is the percentage by volume of isooctane in a blend with n-heptane that matches the gasoline's anti-knock performance in a standardized test engine.[2] This discovery was revolutionary; it showed that molecular structure (i.e., branching) was directly linked to a critical performance property. The demand for high-octane fuels to power high-compression engines drove the development of large-scale industrial processes like catalytic cracking and alkylation, designed specifically to produce branched-chain alkanes.

Quantitative Analysis of Alkane Isomers

The structural differences between straight-chain and branched-chain alkanes manifest in their physical properties. Branching disrupts the ability of molecules to pack closely together, which weakens the intermolecular van der Waals forces. This generally leads to lower boiling points, lower melting points (with exceptions due to crystal packing symmetry), and higher resistance to autoignition (higher octane number).

Table 1: Physical Properties of Butane (C₄H₁₀) Isomers

| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | RON | MON |

| Butane | n-Butane | -0.5 | -138.3 | 93 | 92 |

| 2-Methylpropane | Isobutane | -11.7 | -159.6 | 102 | 97 |

Table 2: Physical Properties of Pentane (C₅H₁₂) Isomers

| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | RON | MON |

| Pentane | n-Pentane | 36.1 | -129.7 | 62 | 62 |

| 2-Methylbutane | Isopentane | 27.8 | -159.9 | 92.3 | 90.3 |

| 2,2-Dimethylpropane | Neopentane | 9.5 | -16.6 | 85.5 | 80.2 |

Table 3: Physical Properties of Hexane (C₆H₁₄) Isomers

| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | RON | MON |

| Hexane | n-Hexane | 68.7 | -95.3 | 25 | 26 |

| 2-Methylpentane | Isohexane | 60.3 | -153.7 | 73.4 | 73.1 |

| 3-Methylpentane | 63.3 | -118 | 74.5 | 74.3 | |

| 2,2-Dimethylbutane | Neohexane | 49.7 | -99.9 | 91.8 | 93.4 |

| 2,3-Dimethylbutane | 58.0 | -128.4 | 103 | 94.3 |

Table 4: Physical Properties of Heptane (C₇H₁₆) Isomers

| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | RON | MON |

| Heptane | n-Heptane | 98.4 | -90.6 | 0 | 0 |

| 2-Methylhexane | Isoheptane | 90.0 | -118.3 | 44 | 46.4 |

| 3-Methylhexane | 92.0 | -119.5 | 52.0 | 55.9 | |

| 2,2-Dimethylpentane | 79.2 | -123.8 | 92.8 | 95.6 | |

| 2,3-Dimethylpentane | 89.8 | -134.6 | 91.1 | 88.5 | |

| 2,4-Dimethylpentane | 80.5 | -119.2 | 83.1 | 77.2 | |

| 3,3-Dimethylpentane | 86.1 | -134.5 | 103.5 | 96.2 | |

| 3-Ethylpentane | 93.5 | -118.6 | 65.0 | 69.3 | |

| 2,2,3-Trimethylbutane | Triptane | 80.9 | -25.0 | 112.1 | 101.3 |

Table 5: Physical Properties of Select Octane (C₈H₁₈) Isomers

| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | RON | MON |

| Octane | n-Octane | 125.7 | -56.8 | -20 | -17 |

| 2-Methylheptane | 117.6 | -109.0 | 23 | 23.8 | |

| 3-Methylheptane | 118.9 | -120.5 | 35 | 38.6 | |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 74 | 75.5 | |

| 2,5-Dimethylhexane | 109.1 | -91.3 | 56 | 65.5 | |

| 2,2,4-Trimethylpentane | Isooctane | 99.2 | -107.4 | 100 | 100 |

Data compiled from various sources, including NIST WebBook, PubChem, and peer-reviewed literature. Octane numbers can vary slightly between sources.[10][13][22][23][24][25][26][27][28]

Experimental Protocols

Protocol 1: Early Boiling Point Determination (Thiele Tube Method)

This method was a common historical technique for determining the boiling point of a small liquid sample.

Objective: To determine the boiling point of a liquid alkane isomer.

Apparatus:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Add 0.5-1 mL of the liquid alkane sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the heat-circulating side arm is properly oriented.

-

Observation (Heating): Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. Heat slightly beyond this point (1-2 °C).

-

Observation (Cooling): Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

-

Recording: Record this temperature and the ambient barometric pressure.

Protocol 2: Wurtz Reaction for Alkane Synthesis (Illustrative)

This protocol illustrates the synthesis of a symmetrical alkane, such as n-hexane from 1-bromopropane.

Objective: To synthesize n-hexane via the coupling of 1-bromopropane.

Materials:

-

1-bromopropane

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether (solvent)

-

Round-bottom flask with reflux condenser

-

Drying tube (e.g., with CaCl₂)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask with a reflux condenser, topped with a drying tube. All glassware must be scrupulously dried to prevent reaction of sodium with water.

-

Reactant Addition: Place small, clean pieces of sodium metal into the flask and cover them with anhydrous diethyl ether.

-

Initiation: Add a small amount of 1-bromopropane to the flask. The reaction may need gentle warming to initiate, evidenced by the solution turning cloudy and starting to reflux.

-

Reaction: Once initiated, add the remaining 1-bromopropane dropwise from an addition funnel at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for approximately 1 hour to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously add ethanol dropwise to react with and destroy any unreacted sodium metal, followed by the slow addition of water.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer (containing n-hexane and ether) will separate from the aqueous layer. Wash the organic layer with water, then with a saturated NaCl solution (brine).

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ether solvent by simple distillation.

-

Purification: The remaining crude n-hexane can be purified by fractional distillation.

Protocol 3: Octane Number Determination (ASTM D2699/D2700 Summary)

This protocol summarizes the standardized engine tests for Research Octane Number (RON) and Motor Octane Number (MON).

Objective: To determine the RON or MON of a spark-ignition fuel sample.

Apparatus:

-

A standardized Cooperative Fuel Research (CFR) engine with a variable compression ratio.

-

Knock detection instrumentation.

-

Fuel handling and delivery system.

-

Primary Reference Fuels (PRFs) of known octane numbers (blends of isooctane and n-heptane).

Procedure Summary:

-

Engine Standardization: Calibrate the CFR engine using standardized reference fuels to ensure it is operating within specified tolerances.

-

Operating Conditions: Set the engine to the specific conditions for the desired test:

-

Sample Testing: Operate the engine on the fuel sample.

-

Knock Intensity Measurement: Adjust the engine's compression ratio until a standard, predefined level of engine knock is detected by the instrumentation. Record the compression ratio.

-

Bracketing: Select two PRFs, one with an octane number slightly higher and one slightly lower than the expected sample rating.

-

Reference Fuel Testing: Run the engine on each PRF and determine the compression ratio required to produce the same standard knock intensity as the sample.

-

Calculation: The octane number of the sample is determined by linear interpolation based on the compression ratios recorded for the sample and the two bracketing PRFs.

Protocol 4: GC-MS for Isomer Analysis

Gas Chromatography-Mass Spectrometry is the definitive modern method for separating and identifying alkane isomers.

Objective: To separate and identify the isomeric components of an alkane mixture (e.g., a hexane fraction).

Apparatus:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for volatile hydrocarbon separation (e.g., a non-polar polydimethylsiloxane phase).

-

Helium or Hydrogen carrier gas.

-

Sample vials and autosampler (or manual syringe).

Procedure:

-

Sample Preparation: Dilute the alkane mixture in a suitable volatile solvent (e.g., pentane or hexane itself, if analyzing a different fraction) to an appropriate concentration (e.g., ~100 ppm).

-

GC Method Setup:

-

Injector: Set to a high temperature (e.g., 250 °C) with a split ratio (e.g., 50:1) to handle the concentrated sample.

-

Oven Program: Start at a low temperature (e.g., 35-40 °C) and hold for several minutes to separate highly volatile components. Then, ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150 °C) to elute higher-boiling isomers.

-

Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Setup (if applicable):

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will automatically execute the temperature program.

-

Data Interpretation:

-

Retention Time: Isomers will separate based on their boiling points and interaction with the column's stationary phase. Generally, more branched isomers have shorter retention times than their straight-chain counterparts.

-

Identification: Compare the retention times of the peaks in the sample chromatogram to those of known analytical standards.

-

Mass Spectra: If using MS, the fragmentation pattern for each peak provides a chemical fingerprint. While many alkane isomers have similar mass spectra, key fragment ions and their relative abundances can be used for positive identification by comparison with a spectral library (e.g., NIST).

-

Conclusion

The history of branched-chain alkanes is a microcosm of the history of organic chemistry itself. Their existence, once a theoretical prediction of structural theory, was confirmed through careful physical separation and analysis. Early synthetic methods, though limited, provided the first tools for their construction, validating the new structural paradigm. It was the practical demands of the automotive age, however, that transformed these molecules into a cornerstone of industrial chemistry, driving innovation in catalysis and refining. Today, the principles established through the study of these simple branched hydrocarbons continue to inform fields from fuel science to medicinal chemistry, where subtle changes in molecular architecture can have profound effects on function and performance.

References

- 1. Octane rating - Wikipedia [en.wikipedia.org]

- 2. pei.org [pei.org]

- 3. Heptane - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 4. energyeducation.ca [energyeducation.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 8. brainly.com [brainly.com]

- 9. quora.com [quora.com]

- 10. Butane - Wikipedia [en.wikipedia.org]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. The Cyclohexane Molecule [worldofmolecules.com]

- 13. researchgate.net [researchgate.net]

- 14. Write a short note on Franklands reaction class 12 chemistry CBSE [vedantu.com]

- 15. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]

- 16. Gasoline explained - octane in depth - U.S. Energy Information Administration (EIA) [eia.gov]

- 17. Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. simplesolvents.com [simplesolvents.com]

- 19. Heptane - Wikipedia [en.wikipedia.org]

- 20. ecolink.com [ecolink.com]

- 21. Octane - Wikipedia [en.wikipedia.org]

- 22. Hexane - Wikipedia [en.wikipedia.org]

- 23. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 24. The Octane Molecule -- Chemical and Physical Properties [worldofmolecules.com]

- 25. Pentane - Wikipedia [en.wikipedia.org]

- 26. arxiv.org [arxiv.org]

- 27. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

Methodological & Application

Application Notes and Protocols for 2-Methylheptane as a Non-Polar Solvent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptane is a branched-chain alkane with the chemical formula C8H18.[1] As a non-polar, aprotic solvent, it presents itself as a potential alternative to other hydrocarbon solvents such as n-heptane, hexane, and toluene in various synthetic applications. Its physical and chemical properties, including a relatively high boiling point and low water solubility, make it suitable for reactions requiring elevated temperatures and anhydrous conditions. This document provides detailed application notes, key physical data, and a general experimental protocol for the use of this compound in organic synthesis.

Physicochemical Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for determining its suitability for specific synthetic applications, including reaction temperature, extraction processes, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C8H18 | [1] |

| Molecular Weight | 114.23 g/mol | [2] |

| Appearance | Colorless liquid | PubChem |

| Boiling Point | 116 °C | PubChem |

| Melting Point | -109 °C | PubChem |

| Density | 0.698 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 4.4 °C | PubChem |

| Solubility in Water | Insoluble | ChemicalBook |

| Refractive Index | n20/D 1.395 | Sigma-Aldrich |